molecular formula C12H21NO3 B1331569 tert-Butyl (2R)-2-isopropyl-4-oxopyrrolidine-1-carboxylate CAS No. 1217633-41-4

tert-Butyl (2R)-2-isopropyl-4-oxopyrrolidine-1-carboxylate

Cat. No.: B1331569
CAS No.: 1217633-41-4
M. Wt: 227.3 g/mol
InChI Key: NPZQBWOKRKDZQZ-SNVBAGLBSA-N
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Description

tert-Butyl (2R)-2-isopropyl-4-oxopyrrolidine-1-carboxylate is a chemical compound that belongs to the class of organic compounds known as pyrrolidines. It is characterized by the presence of a tert-butyl group, an isopropyl group, and a 4-oxopyrrolidine moiety. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2R)-2-isopropyl-4-oxopyrrolidine-1-carboxylate typically involves the reaction of a suitable pyrrolidine derivative with tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2R)-2-isopropyl-4-oxopyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The reactions are typically carried out in organic solvents like dichloromethane or ethanol, and the conditions may vary depending on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Mechanism of Action

The mechanism of action of tert-Butyl (2R)-2-isopropyl-4-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator by binding to the active site of the target molecule, thereby affecting its activity. The pathways involved in its mechanism of action include enzyme inhibition, receptor modulation, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl (2R)-2-isopropyl-4-oxopyrrolidine-1-carboxylate include:

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of both tert-butyl and isopropyl groups. These structural features confer unique reactivity and stability, making it a valuable compound in various chemical and biological applications .

Biological Activity

tert-Butyl (2R)-2-isopropyl-4-oxopyrrolidine-1-carboxylate is a pyrrolidine derivative with significant potential in medicinal chemistry and organic synthesis. Its unique structural features, including a tert-butyl group and an isopropyl group attached to a pyrrolidine ring, make it a valuable compound for various biological applications. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

  • Molecular Formula : C12H21NO3
  • Molecular Weight : 225.30 g/mol
  • CAS Number : 1217633-41-4

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound can function as an inhibitor or modulator by binding to the active sites of these targets, influencing their activity. Key pathways include:

  • Enzyme Inhibition : The compound may inhibit enzyme activity by competing with substrates or altering the enzyme's conformation.
  • Receptor Modulation : It can modulate receptor activity, potentially affecting signal transduction pathways.

Applications in Research

This compound has several applications in scientific research:

  • Organic Synthesis : Used as a building block for synthesizing more complex organic molecules.
  • Biochemical Assays : Serves as a probe in studying enzyme mechanisms and interactions.
  • Pharmaceutical Development : Its stability and reactivity make it suitable for producing pharmaceuticals and fine chemicals.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of this compound.

Study 1: Enzyme Interaction

A study examined the interaction of pyrrolidine derivatives with various enzymes, highlighting that compounds with similar structures could exhibit significant inhibition of enzyme activity through competitive binding mechanisms. The findings suggest that this compound may similarly affect enzyme kinetics, warranting further exploration into its inhibitory potential .

Study 2: Pharmacological Applications

Research focused on the pharmacological applications of pyrrolidine derivatives indicated that these compounds could modulate receptor activities involved in critical signaling pathways. The study emphasized the importance of structural modifications in enhancing biological activity, suggesting that this compound might possess unique pharmacological properties due to its specific stereochemistry .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally related compounds is useful:

Compound NameMolecular FormulaKey Features
Tert-butyl (2S)-2-isopropyl-4-oxopyrrolidine-1-carboxylateC12H21NO3Different stereochemistry affecting biological properties
Tert-butyl 4-cyano-2-isopropyl-3-oxopyrrolidine-1-carboxylateC13H20N2O3Contains a cyano group, altering reactivity
N-Boc-(S)-prolineC10H17NO3Common amino acid derivative with similar reactivity

This table illustrates how variations in structure can lead to differing biological activities, indicating the potential for targeted modifications to enhance efficacy.

Properties

IUPAC Name

tert-butyl (2R)-4-oxo-2-propan-2-ylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-8(2)10-6-9(14)7-13(10)11(15)16-12(3,4)5/h8,10H,6-7H2,1-5H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPZQBWOKRKDZQZ-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC(=O)CN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1CC(=O)CN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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